3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone
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Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter. The reaction is carried out in ethanol at reflux temperature . Another method involves the use of palladium-catalyzed cyclopropane ring expansion of N-(1′-alkoxy)cyclopropyl-2-haloanilines .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzymes such as p38 MAP kinase, leading to cytotoxic effects in cancer cells . Additionally, it may interact with sigma-1 receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-quinolin-2-one: Known for its antiproliferative and antitumor activities.
3,4-dihydroquinoxalin-2-ones: Exhibits antiviral and anti-inflammatory properties.
Trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones: Synthesized via photoinduced radical cyclization and known for their unique chemical properties.
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone stands out due to its specific structural features, such as the prop-2-ynoxyphenyl group, which may confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-14-22-17-11-9-16(10-12-17)19(21)20-13-5-7-15-6-3-4-8-18(15)20/h1,3-4,6,8-12H,5,7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGGGLPHZPUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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